Carboxymethyl-dodecyl-dimethylazanium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxymethyl-dodecyl-dimethylazanium is synthesized through the reaction of dodecylamine with chloroacetic acid in the presence of a base. The reaction typically occurs in an aqueous medium at elevated temperatures to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity and concentration .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl-dodecyl-dimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly used.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxides, primary amines, and substituted quaternary ammonium compounds .
Scientific Research Applications
Carboxymethyl-dodecyl-dimethylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell lysis buffers and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in detergents, fabric softeners, and personal care products .
Mechanism of Action
Carboxymethyl-dodecyl-dimethylazanium exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a detergent and emulsifier .
Comparison with Similar Compounds
Similar Compounds
Benzododecinium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyldimethylamine oxide: A related compound used in similar applications
Uniqueness
Carboxymethyl-dodecyl-dimethylazanium is unique due to its specific alkyl chain length and the presence of a carboxymethyl group, which enhances its surfactant properties and makes it particularly effective in a wide range of applications .
Properties
IUPAC Name |
carboxymethyl-dodecyl-dimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19/h4-15H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEKCXOJTLDBFE-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859530 | |
Record name | N-(Carboxymethyl)-N,N-dimethyldodecan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66455-29-6 | |
Record name | Empigen BB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaines, C12-14-alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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